molecular formula C21H24N2O4 B278091 ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B278091
M. Wt: 368.4 g/mol
InChI Key: LUVMBJGZLGYOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that includes a benzoyl group, a morpholine ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Formation of the Benzoyl Intermediate: This step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.

    Amidation Reaction: The 3-methylbenzoyl chloride is then reacted with 2-amino-4-morpholinylbenzoic acid to form the amide intermediate.

    Esterification: Finally, the amide intermediate is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or morpholine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl or morpholine derivatives.

Scientific Research Applications

ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate
  • Ethyl 5-[(3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate

Uniqueness

ETHYL 5-(3-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific structural features, such as the combination of the benzoyl group, morpholine ring, and ethyl ester

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 5-[(3-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O4/c1-3-27-21(25)18-14-17(7-8-19(18)23-9-11-26-12-10-23)22-20(24)16-6-4-5-15(2)13-16/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,24)

InChI Key

LUVMBJGZLGYOTM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C)N3CCOCC3

Origin of Product

United States

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